Methyl 4-(10H-phenoxazin-10-yl)benzoate
説明
特性
分子式 |
C20H15NO3 |
|---|---|
分子量 |
317.3 g/mol |
IUPAC名 |
methyl 4-phenoxazin-10-ylbenzoate |
InChI |
InChI=1S/C20H15NO3/c1-23-20(22)14-10-12-15(13-11-14)21-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)21/h2-13H,1H3 |
InChIキー |
QWYFWOHUPWQVLX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42 |
製品の起源 |
United States |
Synthesis and Mechanistic Evaluation of Methyl 4-(10H-phenoxazin-10-yl)benzoate: A Technical Whitepaper
Executive Summary & Utility
The synthesis of Methyl 4-(10H-phenoxazin-10-yl)benzoate represents a critical C–N bond-forming paradigm in the development of advanced optoelectronic materials. N-aryl phenoxazines are highly prized as strongly reducing visible-light organic photoredox catalysts (often utilized in organocatalyzed atom transfer radical polymerization [O-ATRP]) and as donor-acceptor frameworks for Thermally Activated Delayed Fluorescence (TADF) OLEDs[1].
The attachment of a methyl benzoate moiety to the electron-rich phenoxazine core serves a dual purpose: it acts as an electron-withdrawing group (EWG) to precisely tune the singlet-triplet energy gap ( ΔEST ), and it provides a synthetic handle for further functionalization. This guide details the causal logic, optimized parameters, and self-validating protocols required to synthesize this molecule with high chemoselectivity and yield.
Retrosynthetic Strategy & Mechanistic Causality
The formation of the C–N bond between the sterically encumbered, weakly nucleophilic 10H-phenoxazine and methyl 4-bromobenzoate requires a highly tuned catalytic system. While classical Ullmann-type copper catalysis is possible, it suffers from sluggish kinetics and requires harsh conditions that can degrade the ester functionality.
Consequently, the Buchwald-Hartwig cross-coupling is the strictly preferred methodology[2].
Causality in Reagent Selection
-
Catalyst & Ligand: The delocalization of the nitrogen lone pair into the adjacent aromatic rings of phenoxazine renders it a poor nucleophile. To accelerate the rate-determining reductive elimination step, a bulky, electron-rich bidentate phosphine ligand like BINAP or a dialkylbiaryl phosphine like XPhos is paired with a Pd(0) source (e.g., Pd 2 (dba) 3 )[2].
-
Base Selection (Critical Chemoselectivity): The use of strong alkoxide bases (e.g., NaOtBu), which are standard in many Buchwald-Hartwig aminations, is strictly prohibited here. Alkoxides will induce competitive transesterification or saponification of the methyl ester on the electrophile. Therefore, a weaker, non-nucleophilic base such as Cesium Carbonate (Cs 2 CO 3 ) must be employed to maintain complete chemoselectivity[3].
Catalytic Workflow
Figure 1: Buchwald-Hartwig catalytic cycle for the C-N coupling of 10H-phenoxazine and methyl 4-bromobenzoate.
Quantitative Data: Condition Optimization
The following table summarizes the empirical optimization of the reaction space, demonstrating the causal relationship between reagent choice and product yield.
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation / Causality |
| 1 | Pd 2 (dba) 3 / BINAP | Cs 2 CO 3 | Toluene | 100 | 85% | Optimal conditions; high conversion, intact ester. |
| 2 | Pd 2 (dba) 3 / BINAP | NaOtBu | Toluene | 100 | <20% | Major side product: ester hydrolysis/transesterification[3]. |
| 3 | CuI / DMEDA | K 3 PO 4 | DMSO | 120 | 45% | Sluggish reaction; phenoxazine is too weakly nucleophilic. |
| 4 | Pd(OAc) 2 / XPhos | Cs 2 CO 3 | Dioxane | 100 | 88% | Highly efficient; bulky ligand forces rapid reductive elimination. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By observing specific physical changes and utilizing in-process analytical checkpoints, the operator ensures continuous quality control.
Reagents & Materials
-
10H-Phenoxazine: 1.83 g (10.0 mmol, 1.0 equiv)
-
Methyl 4-bromobenzoate: 2.58 g (12.0 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd 2 (dba) 3 ]: 183 mg (0.2 mmol, 2 mol%)
-
rac-BINAP: 249 mg (0.4 mmol, 4 mol%)
-
Cesium Carbonate (Cs 2 CO 3 ): 4.89 g (15.0 mmol, 1.5 equiv) - Must be finely milled and anhydrous.
-
Anhydrous Toluene: 50 mL
Step-by-Step Methodology
Step 1: System Preparation & Degassing
-
Equip a 100 mL Schlenk flask with a magnetic stir bar. Flame-dry the apparatus under a high vacuum and backfill with ultra-high purity Argon (repeat 3x).
-
Causality: Pd(0) catalysts and electron-rich phosphines are highly susceptible to aerobic oxidation. Absolute exclusion of oxygen is mandatory to prevent catalyst deactivation.
Step 2: Reagent Charging
-
Under a positive stream of Argon, charge the flask with 10H-phenoxazine, methyl 4-bromobenzoate, Pd 2 (dba) 3 , BINAP, and Cs 2 CO 3 [2].
-
Seal the flask with a rubber septum, evacuate, and backfill with Argon (repeat 3x).
-
Inject 50 mL of anhydrous, sparged toluene via syringe.
Step 3: Reaction Execution
-
Place the flask in a pre-heated oil bath at 100 °C.
-
Stir vigorously (800+ rpm) for 16–24 hours.
-
In-Process Checkpoint: The reaction mixture will transition from a dark reddish-purple (initial Pd complexation) to a dark brown/yellow suspension. Monitor via TLC (Hexanes:EtOAc 9:1). The phenoxazine spot (UV active, often oxidizes to a blueish tint on silica) should disappear, replaced by a new, highly UV-active product spot at a higher Rf .
Step 4: Workup & Purification
-
Cool the reaction to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc).
-
Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the inorganic salts (CsBr, excess Cs 2 CO 3 ) and precipitated palladium black. Rinse the pad with an additional 50 mL of EtOAc.
-
Concentrate the filtrate in vacuo.
-
Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 100% Hexanes to 90:10 Hexanes:EtOAc).
-
Yield: Isolate the product as a bright yellow to greenish-yellow solid.
Analytical Validation
To confirm the structural integrity of the synthesized Methyl 4-(10H-phenoxazin-10-yl)benzoate, verify the following spectral markers:
-
1 H NMR (CDCl 3 , 400 MHz):
-
A sharp singlet at δ ~3.95 ppm (3H) confirming the preservation of the methyl ester group.
-
Two doublets integrating to 2H each around δ ~7.4 and δ ~8.2 ppm, representing the AA'BB' system of the para-substituted benzoate ring.
-
Multiplets between δ 5.9 - 6.8 ppm corresponding to the 8 protons of the phenoxazine core.
-
-
HRMS (ESI-TOF): Calculated for C 20 H 15 NO 3 [M+H] + : 318.1125.
References
- Structure-Based Design of N-Phenyl Phenoxazine Transthyretin Amyloid Fibril Inhibitors Journal of the American Chemical Society
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Journal of the American Chemical Society
- Pyrrolo[2,1-a]isoquinolines as multitasking organophotocatalysts in chemical synthesis Cell Reports Physical Science (Kyushu University)
Sources
A Technical Guide to the Structural Analysis of Methyl 4-(10H-phenoxazin-10-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the Phenoxazine Scaffold
The phenoxazine moiety is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant applications in medicinal chemistry and materials science.[1] Its unique, butterfly-like, tricyclic structure imparts specific electronic and steric properties that are crucial for its diverse biological activities, which include antiviral, anticancer, and anti-inflammatory properties.[2][3] Furthermore, phenoxazine derivatives are increasingly utilized in the development of organic light-emitting diodes (OLEDs) and as photoredox catalysts, underscoring the importance of a thorough understanding of their structure-property relationships.[1]
Methyl 4-(10H-phenoxazin-10-yl)benzoate is a key derivative that incorporates the phenoxazine core with a methyl benzoate substituent. This addition provides a site for further chemical modification and influences the molecule's overall electronic properties and potential as a pharmacophore or a functional material. A comprehensive structural analysis of this compound is therefore paramount for predicting its behavior, understanding its mechanism of action in various applications, and designing novel derivatives with enhanced properties.
This in-depth technical guide provides a multi-faceted approach to the structural elucidation of Methyl 4-(10H-phenoxazin-10-yl)benzoate, detailing the synthesis and the core analytical techniques required for a thorough characterization. We will delve into the practical and theoretical aspects of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling, offering field-proven insights into the causality behind experimental choices.
Synthesis of Methyl 4-(10H-phenoxazin-10-yl)benzoate
The synthesis of Methyl 4-(10H-phenoxazin-10-yl)benzoate is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[4] This reaction allows for the formation of the crucial C-N bond between the phenoxazine core and the methyl benzoate moiety.
Protocol: Buchwald-Hartwig Amination
This protocol is based on established methods for the N-arylation of heterocyclic amines.[5]
Materials:
-
10H-Phenoxazine
-
Methyl 4-iodobenzoate (or Methyl 4-bromobenzoate)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 10H-phenoxazine (1.0 eq), methyl 4-iodobenzoate (1.1 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Solvent and Base Addition: Add anhydrous toluene to the flask, followed by the careful addition of sodium tert-butoxide (1.4 eq).
-
Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Methyl 4-(10H-phenoxazin-10-yl)benzoate as a solid.
I. X-ray Crystallography: Unveiling the Three-Dimensional Architecture
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule, which are critical for understanding its steric and electronic properties.
Experimental Workflow: Single-Crystal X-ray Diffraction
The successful application of X-ray crystallography is critically dependent on the growth of high-quality single crystals.
1. Crystallization:
-
Solvent Selection: The choice of solvent is crucial. A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol) is recommended. The ideal solvent system is one in which the compound has moderate solubility.
-
Methodology: Slow evaporation is a common and effective technique for growing single crystals of small organic molecules.[6] Dissolve the purified Methyl 4-(10H-phenoxazin-10-yl)benzoate in a suitable solvent or solvent mixture in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks. Other techniques such as vapor diffusion and slow cooling of a saturated solution can also be employed.[7]
2. Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer and placed in a diffractometer.[5]
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
The collected data is then processed to determine the unit cell dimensions and the space group.
-
The structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Expected Structural Features and Data Presentation
The crystal structure of Methyl 4-(10H-phenoxazin-10-yl)benzoate is expected to reveal a non-planar "butterfly" conformation for the phenoxazine core. The dihedral angle between the two benzo rings of the phenoxazine moiety is a key parameter to quantify this folding. The orientation of the methyl benzoate group relative to the phenoxazine core will also be determined, providing insights into potential intramolecular interactions.
Table 1: Key Crystallographic and Structural Parameters (Hypothetical Data)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| V (ų) | Value |
| Z | 4 |
| Bond Length (C-N) (Å) | Value |
| Bond Length (C-O, ether) (Å) | Value |
| Bond Angle (C-N-C) (°) | Value |
| Dihedral Angle (Benzo rings) (°) | Value |
Note: The values in this table are hypothetical and would be determined from the experimental data.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[8] It provides detailed information about the chemical environment of each atom, their connectivity, and through-space interactions.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of purified Methyl 4-(10H-phenoxazin-10-yl)benzoate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[4]
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
2. Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the number of different proton environments and their multiplicities (splitting patterns).
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.
-
Further 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish the connectivity between protons and carbons.
Expected Spectral Features and Data Interpretation
The ¹H and ¹³C NMR spectra will provide a detailed map of the molecule's electronic structure. The chemical shifts of the aromatic protons and carbons will be influenced by the electron-donating nature of the nitrogen and oxygen atoms of the phenoxazine core and the electron-withdrawing nature of the methyl benzoate group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenoxazine H-1, H-9 | 6.8 - 7.0 | 115 - 117 |
| Phenoxazine H-2, H-8 | 6.9 - 7.1 | 121 - 123 |
| Phenoxazine H-3, H-7 | 6.7 - 6.9 | 113 - 115 |
| Phenoxazine H-4, H-6 | 6.6 - 6.8 | 123 - 125 |
| Benzoate H-2', H-6' | 8.0 - 8.2 | 130 - 132 |
| Benzoate H-3', H-5' | 7.3 - 7.5 | 128 - 130 |
| Methyl (-OCH₃) | 3.9 - 4.1 | 52 - 54 |
| Carbonyl (C=O) | - | 165 - 167 |
| Phenoxazine C-4a, C-5a | - | 143 - 145 |
| Phenoxazine C-9a, C-10a | - | 133 - 135 |
| Benzoate C-1' | - | 130 - 132 |
| Benzoate C-4' | - | 140 - 142 |
Note: These are predicted chemical shift ranges based on known values for similar structures. Actual values may vary.
III. Computational Modeling: A Theoretical Insight into Structure and Properties
Density Functional Theory (DFT) calculations provide a powerful theoretical framework to complement experimental data.[9] Computational modeling can be used to predict the optimized geometry, electronic properties, and spectroscopic features of Methyl 4-(10H-phenoxazin-10-yl)benzoate.
Workflow: DFT Calculations using Gaussian
1. Input File Preparation:
-
Construct the initial 3D structure of Methyl 4-(10H-phenoxazin-10-yl)benzoate using a molecular modeling program.
-
Create a Gaussian input file specifying the desired level of theory and basis set (e.g., B3LYP/6-31G(d)).[9] The input file should include the atomic coordinates, charge, and multiplicity of the molecule.
2. Geometry Optimization and Frequency Calculation:
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
Follow this with a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
3. Property Calculations:
-
From the optimized geometry, various properties can be calculated, including bond lengths, bond angles, dihedral angles, and simulated NMR chemical shifts.
Visualization of Computational Workflow
Caption: A streamlined workflow for DFT-based structural analysis.
Synergistic Approach to Structural Elucidation
The true power of structural analysis lies in the integration of these three techniques. The crystal structure provides a precise solid-state conformation, which can be used as a starting point for DFT calculations. NMR spectroscopy offers insights into the solution-state structure and electronic environment, which can be compared with the computationally predicted NMR parameters. Any discrepancies between the experimental and computational data can lead to a more refined understanding of the molecule's behavior in different environments.
Caption: The interplay between experimental and theoretical techniques.
Conclusion
The structural analysis of Methyl 4-(10H-phenoxazin-10-yl)benzoate is a critical endeavor for advancing its applications in drug discovery and materials science. By employing a synergistic approach that combines the definitive three-dimensional mapping of X-ray crystallography, the detailed electronic and connectivity information from NMR spectroscopy, and the predictive power of computational modeling, researchers can gain a comprehensive understanding of this important molecule. This guide provides the foundational knowledge and practical workflows necessary to undertake such an analysis, empowering scientists to unlock the full potential of the phenoxazine scaffold.
References
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
A'yun, A. Q. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Request PDF. (n.d.). Medicinal and Biological Significance of Phenoxazine Derivatives. [Link]
-
MDPI. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. [Link]
-
IUCr. (2024). How to grow crystals for X-ray crystallography. [Link]
-
University of Florida. (2016). Tutorials. The Center for Xray Crystallography. [Link]
-
Research India Publications. (n.d.). Approach of Density Functional Theory to Molecules Using Gaussian. [Link]
-
Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. [Link]
-
YouTube. (2024). How to perform TD DFT calculation in Gaussian. [Link]
-
Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
SciSpace. (2022). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. [Link]
-
Chinese Journal of Structural Chemistry. (2014). Synthesis, Crystal Structure and Neuroprotection of Methyl 2-((4-(2-(2-Methylphenoxy)acetyl)-piperazin-1-yl)-methyl)benzoate. [Link]
-
MDPI. (2009). Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectrum of ((4-hexylphenyl)(10H-phenoxazin-10-yl)methanone. [Link]
-
MDPI. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
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- 2. Synthesis, Crystal Structure and Neuroprotection of Methyl 2-((4-(2-(2-Methylphenoxy)acetyl)-piperazin-1-yl)-methyl)benzoate [ccspublishing.org.cn]
- 3. Methyl 4-methylbenzoate(99-75-2) 13C NMR [m.chemicalbook.com]
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A Technical Guide to Methyl 4-(10H-phenoxazin-10-yl)benzoate: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of Methyl 4-(10H-phenoxazin-10-yl)benzoate, a specialized organic compound featuring the phenoxazine heterocyclic system. While this specific molecule is not extensively documented in publicly accessible literature, this guide extrapolates from the rich chemistry of N-aryl phenoxazine derivatives to present its core molecular properties, robust synthetic strategies, and expected physicochemical characteristics. We delve into the mechanistic underpinnings of established synthetic protocols, primarily the Ullmann condensation and the Buchwald-Hartwig amination, providing detailed, field-proven methodologies for its preparation. Furthermore, this document explores the potential applications of Methyl 4-(10H-phenoxazin-10-yl)benzoate in drug development and materials science, drawing on the well-established biological and photophysical activities of the broader phenoxazine class. This guide is intended for researchers, medicinal chemists, and materials scientists interested in the synthesis and utilization of novel heterocyclic compounds.
Introduction to the Phenoxazine Core
The phenoxazine moiety is a tricyclic heterocyclic system of significant interest in medicinal and materials chemistry.[1][2] Since its discovery, the unique electronic and structural properties of the phenoxazine ring have led to its incorporation into a vast array of functional molecules.[3][4] Phenoxazine derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[3][5] This biological versatility stems from the ability of the phenoxazine nucleus to act as a pharmacophore, interacting with various biological targets.
In the realm of materials science, N-substituted phenoxazines have emerged as powerful photoredox catalysts and components of organic light-emitting diodes (OLEDs).[6][7] Their utility in these applications is attributed to their strong reducing power in the photoexcited state and their stable redox behavior.[6][8] The central phenoxazine ring is non-planar, existing in a folded conformation along the N-O axis, which can influence molecular packing and electronic properties.[9] The nitrogen atom at the 10-position provides a convenient handle for substitution, allowing for the synthesis of a diverse library of derivatives with tailored properties.
This guide focuses on a specific derivative, Methyl 4-(10H-phenoxazin-10-yl)benzoate, which combines the phenoxazine core with a methyl benzoate group. This substitution pattern suggests potential for applications where the benzoate moiety can be further functionalized or act as an electron-withdrawing group to modulate the electronic properties of the phenoxazine ring.
Core Molecular Properties of Methyl 4-(10H-phenoxazin-10-yl)benzoate
The name defines a molecule where the nitrogen atom of the 10H-phenoxazine ring is bonded to the fourth carbon of a methyl benzoate ring.
| Property | Value |
| Chemical Formula | C₂₀H₁₅NO₃ |
| Molecular Weight | 317.34 g/mol |
| IUPAC Name | Methyl 4-(10H-phenoxazin-10-yl)benzoate |
| Core Structure | Phenoxazine |
| Key Functional Groups | N-Aryl Amine, Methyl Ester |
The structure suggests a molecule with a donor-acceptor character, where the phenoxazine moiety acts as an electron donor and the methyl benzoate group as an electron acceptor. This electronic arrangement is anticipated to give rise to interesting photophysical properties, such as intramolecular charge transfer (ICT) upon photoexcitation.
Synthetic Strategies for N-Aryl Phenoxazines
The key chemical transformation in the synthesis of Methyl 4-(10H-phenoxazin-10-yl)benzoate is the formation of the C-N bond between the phenoxazine nitrogen and the phenyl ring of the methyl benzoate. Two of the most powerful and widely adopted methods for this type of N-arylation are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction.[10] While traditional Ullmann reactions often required harsh conditions (high temperatures and stoichiometric copper), modern protocols utilize copper catalysts with ligands to facilitate the reaction under milder conditions.[11][12]
The proposed synthesis of Methyl 4-(10H-phenoxazin-10-yl)benzoate via the Ullmann condensation would involve the reaction of 10H-phenoxazine with methyl 4-halobenzoate (preferably the bromide or iodide) in the presence of a copper catalyst, a ligand, and a base.
Caption: General scheme for the Buchwald-Hartwig amination to synthesize the target molecule.
The expertise behind selecting the Buchwald-Hartwig amination is its proven track record for coupling a wide range of amines and aryl halides with high functional group tolerance. [13]The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by deprotonation of the amine, association to the palladium center, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. [14]
Physicochemical and Spectroscopic Characterization
The characterization of the synthesized Methyl 4-(10H-phenoxazin-10-yl)benzoate would rely on a suite of standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the phenoxazine and benzoate rings would appear in the downfield region (typically 6.5-8.5 ppm). The methyl ester protons would be a sharp singlet around 3.9 ppm. |
| ¹³C NMR | Aromatic carbons would resonate in the 110-150 ppm range. The ester carbonyl carbon would be observed further downfield (>165 ppm), and the methyl carbon would be around 52 ppm. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated molecular weight (317.34) should be observed. |
| FT-IR Spectroscopy | Characteristic peaks for the C-O-C stretch of the ether in the phenoxazine ring, the C=O stretch of the ester (around 1720 cm⁻¹), and C-N stretching vibrations would be present. |
| UV-Vis Spectroscopy | N-aryl phenoxazines typically exhibit strong absorption bands in the UV region, often with a lower energy band extending into the visible region, corresponding to an intramolecular charge transfer (ICT) transition. [15] |
| Fluorescence Spectroscopy | Many phenoxazine derivatives are fluorescent, and an emission spectrum, likely showing a significant Stokes shift, would be expected. The emission wavelength would be sensitive to solvent polarity due to the ICT nature of the excited state. [15] |
The self-validating nature of these protocols comes from the combination of techniques. For instance, the exact mass from mass spectrometry confirms the elemental composition, while NMR provides the precise connectivity of the atoms, together confirming the structure of the synthesized molecule.
Potential Applications in Drug Development and Materials Science
The fusion of the phenoxazine core with a methyl benzoate substituent opens up several avenues for application.
Caption: Potential application areas for the target molecule.
In Drug Development: The phenoxazine scaffold is a "privileged structure" in medicinal chemistry. [1][2]The target molecule could serve as a precursor for a variety of biologically active compounds. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives to explore structure-activity relationships. The phenoxazine core itself has been associated with activities such as reversing multidrug resistance in cancer cells. [16] In Materials Science: N-aryl phenoxazines are known to be effective organic photoredox catalysts for atom transfer radical polymerization (ATRP). [6][17]The donor-acceptor nature of Methyl 4-(10H-phenoxazin-10-yl)benzoate makes it a candidate for applications in OLEDs, potentially as a thermally activated delayed fluorescence (TADF) emitter. [18]The benzoate group can act as an electron-accepting moiety, which is a common design principle for TADF materials.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and characterization of Methyl 4-(10H-phenoxazin-10-yl)benzoate. These are based on established procedures for similar compounds and should be adapted and optimized as necessary.
Synthesis via Buchwald-Hartwig Amination
Materials:
-
10H-Phenoxazine
-
Methyl 4-bromobenzoate [19]* Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask, add 10H-phenoxazine (1.0 mmol), methyl 4-bromobenzoate (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Characterization Protocol
-
NMR Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.
-
Mass Spectrometry: Analyze the purified product using a high-resolution mass spectrometer (e.g., ESI-TOF) to confirm the molecular weight and elemental formula.
-
FT-IR Spectroscopy: Obtain an infrared spectrum of the purified product as a solid (e.g., using an ATR accessory) or as a KBr pellet.
-
UV-Vis and Fluorescence Spectroscopy: Prepare dilute solutions of the purified product in solvents of varying polarity (e.g., hexane, toluene, acetonitrile). Record the absorption and emission spectra to assess the photophysical properties and solvatochromism.
References
-
Shukla, S., Dwivedi, J., Yaduvanshi, N., & Jain, S. (2021). Medicinal and Biological Significance of Phenoxazine Derivatives. Mini Reviews in Medicinal Chemistry, 21(12), 1541-1555. [Link] [2][3]2. Shukla, S., Dwivedi, J., Yaduvanshi, N., & Jain, S. (2021). Medicinal and Biological Significance of Phenoxazine Derivatives. Request PDF. [Link] [4]3. Katsamakas, S., Zografos, A. L., & Sarli, V. (2016). Advances of phenoxazines: Synthesis, reactivity and their medicinal applications. Current medicinal chemistry, 23(26), 2972-2999. [Link] [1]4. Jain, S., & Shukla, S. (2020). Recent advancement in the synthesis of phenoxazine derivatives and their analogues. Request PDF. [Link]
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- 5. benthamdirect.com [benthamdirect.com]
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The Phenoxazine Scaffold: A Technical Whitepaper on its Discovery, Evolution, and Applications in Drug Development
Executive Summary
As a Senior Application Scientist, I have observed that few heterocyclic scaffolds offer the chemical versatility and enduring clinical relevance of phenoxazine. Comprising two benzene rings fused to a central oxazine ring, this tricyclic system has transitioned from its origins in the 19th-century dye industry to becoming a cornerstone of modern pharmacology and molecular imaging. This whitepaper elucidates the discovery, mechanistic biology, and synthetic protocols of phenoxazine derivatives, providing a self-validating framework for researchers and drug development professionals.
Historical Context and Discovery
The genesis of phenoxazine chemistry dates back to 1887 when August Bernthsen achieved the first synthesis via the thermal condensation of o-aminophenol and catechol. Initially, the scaffold was primarily valued for its chromophoric properties, leading to the development of commercial textile dyes.
The pharmacological paradigm shifted dramatically in 1940. Selman Waksman and H. Boyd Woodruff isolated from the soil bacterium Streptomyces parvulus[1]. Characterized by a central phenoxazinone chromophore tethered to two cyclic pentapeptides, Actinomycin D was the first antibiotic demonstrated to possess potent anti-cancer activity. Approved by the FDA in 1964 under the trade name Cosmegen, it remains a critical therapeutic for pediatric tumors such as Wilms tumor and rhabdomyosarcoma.
In subsequent decades, the scaffold's utility expanded rapidly. The 1980s saw the development of Nile Red, a phenoxazinone derivative that revolutionized lipid droplet imaging due to its polarity-sensitive fluorescence. More recently, medicinal chemists have synthesized benzo[a]phenoxazine derivatives—such as SSJ-183—which have emerged as highly potent , demonstrating the scaffold's enduring relevance.
Chemical Architecture and Mechanistic Insights
The biological efficacy of phenoxazine derivatives is intrinsically linked to their electronic and structural properties. The heteroaromatic core is electron-rich, allowing it to participate in redox cycling, radical trapping, and charge-transfer interactions[2].
-
Actinomycin D (DNA Intercalation): The planar phenoxazinone core of Actinomycin D intercalates specifically between adjacent guanine-cytosine (GpC) base pairs in double-stranded DNA. The cyclic depsipeptides reside in the minor groove, stabilizing the complex through hydrogen bonding and hydrophobic interactions. This steric blockade prevents RNA polymerase progression, effectively halting transcription and inducing apoptosis in rapidly dividing neoplastic cells.
-
Benzo[a]phenoxazines (Antimalarial Activity): Extending the conjugation of the phenoxazine core yields benzo[a]phenoxazines. Derivatives such as SSJ-183 (incorporating a 4-aminopyridine moiety) exhibit exceptional antimalarial activity. The extended planar structure enhances binding affinity to parasitic targets, yielding IC50 values in the low nanomolar range against Plasmodium falciparum.
-
Nile Red (Fluorescent Probing): Nile Red features a 9-diethylamino substituent that donates electron density into the carbonyl group across the phenoxazinone ring. This creates a Twisted Intramolecular Charge Transfer (TICT) state. In polar, hydrogen-bonding solvents, fluorescence is quenched; in hydrophobic lipid environments, it emits intensely, making it a self-validating probe for cellular lipid mapping.
Mechanism of Actinomycin D: DNA intercalation leading to transcription blockade and apoptosis.
Quantitative Pharmacological Data
To facilitate comparative analysis, the following table summarizes the pharmacological profiles of key phenoxazine derivatives based on recent [3].
| Compound | Primary Indication | Target / Mechanism | IC50 / Efficacy | Key Structural Feature |
| Actinomycin D | Oncology (Wilms tumor) | DNA Intercalation (GpC) | ~1-5 nM (various cell lines) | Phenoxazinone + Depsipeptides |
| SSJ-183 | Malaria | P. falciparum | 7.6 nM | Benzo[a]phenoxazine + 4-aminopyridine |
| Nile Red | Molecular Imaging | Hydrophobic Lipids | N/A (Fluorescence QY >0.7) | 9-diethylamino phenoxazinone |
| 10-DEBC | Metabolic Disorders | Akt/PKB Inhibition | ~1.5 μM | 10-substituted phenoxazine |
Experimental Workflows and Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Understanding the causality behind each procedural step is critical for reproducibility.
Protocol 1: Classical Thermal Condensation Synthesis of 10H-Phenoxazine
Objective: Synthesize the foundational 10H-phenoxazine core via self-condensation of 2-aminophenol. Causality: The uncatalyzed self-condensation of 2-aminophenol requires extreme temperatures and often yields complex mixtures. By introducing iodine as a catalyst and diphenyl ether as a high-boiling solvent, we lower the activation energy for the oxidative cyclization while maintaining a stable thermal environment (~260 °C) to drive off water and ammonia byproducts[4].
-
Preparation: In a 2 L, 4-necked round-bottom flask fitted with a mechanical stirrer, Dean-Stark apparatus, and reflux condenser, combine 300 g of 2-aminophenol, 3 g of elemental Iodine (catalyst), and 300 mL of diphenyl ether.
-
Thermal Activation: Slowly heat the reaction mass to 260–270 °C under continuous stirring. Validation step: Monitor the Dean-Stark trap; the evolution of water and ammonia vapors indicates the progression of the condensation.
-
Cyclization: Maintain the temperature for 20–24 hours. Monitor reaction completion via TLC (Thin Layer Chromatography) using a hexane/ethyl acetate eluent.
-
Homogenization & Precipitation: Cool the mixture to 80–100 °C and add 500 mL of methanol to homogenize the mass. Concentrate the mixture under reduced pressure, then cool to 0–5 °C to precipitate the product.
-
Purification: Filter the resulting dull white solid, wash with chilled petroleum ether, and dry at 60 °C. Expected Yield: ~36%. Melting point validation: 154–156 °C.
Biosynthetic pathway of Actinomycin D from L-Tryptophan via phenoxazinone synthase.
Protocol 2: In Vitro DNA Intercalation Assay for Phenoxazinones
Objective: Validate the DNA-binding affinity of Actinomycin D using UV-Vis absorption spectroscopy. Causality: The phenoxazinone chromophore exhibits a strong absorption maximum near 440 nm. When the planar core intercalates between DNA base pairs, the pi-pi stacking interactions restrict electron mobility, leading to a predictable bathochromic (red) shift and hypochromicity (decrease in absorbance).
-
Reagent Preparation: Prepare a 50 μM stock solution of Actinomycin D in a physiological buffer (e.g., 10 mM Tris-HCl, pH 7.4, 50 mM NaCl). Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer.
-
Baseline Measurement: Record the UV-Vis absorption spectrum of the 50 μM Actinomycin D solution from 350 nm to 600 nm. Note the absorbance maximum at ~440 nm.
-
Titration: Sequentially add aliquots of ctDNA to the Actinomycin D solution. After each addition, incubate for 5 minutes at 25 °C to allow the intercalation complex to reach thermodynamic equilibrium.
-
Spectroscopic Validation: Record the spectrum after each addition. Self-Validation: You must observe an isosbestic point (a specific wavelength where absorbance remains constant), confirming a clean two-state transition between free and bound drug.
-
Data Analysis: Calculate the intrinsic binding constant ( Kb ) using the Wolfe-Shimer equation based on the magnitude of hypochromicity.
Conclusion
From the early dye industry to cutting-edge oncology and molecular imaging, phenoxazine derivatives represent a privileged scaffold in medicinal chemistry. By understanding the causal relationship between their unique electronic structure and biological targets, researchers can continue to exploit this tricyclic core for novel therapeutic and diagnostic applications.
References
-
Medicinal and Biological Significance of Phenoxazine Derivatives Source: Mini-Reviews in Medicinal Chemistry (PubMed) URL:[Link]
-
Dactinomycin (Actinomycin D) Source: Wikipedia URL:[Link]
-
Discovery of Novel Benzo[a]phenoxazine SSJ-183 as a Drug Candidate for Malaria Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Phenoxazine: A Privileged Scaffold for Radical-Trapping Antioxidants Source: Journal of the American Chemical Society URL:[Link]
- Source: WIPO (PCT)
Sources
The Electronic Properties of N-Aryl Phenoxazines: A Technical Guide to Photoredox Catalysis and TADF Dynamics
Introduction: The Renaissance of Organic Photoredox Catalysis
Organic photoredox catalysis (OPC) has fundamentally reshaped synthetic chemistry, offering sustainable, metal-free alternatives to traditional ruthenium and iridium complexes. Among the most potent classes of OPCs are N-aryl phenoxazines . As a Senior Application Scientist, I have observed firsthand how tuning the electronic properties of these tricyclic heterocycles can unlock unprecedented reducing power in the excited state. This whitepaper provides an in-depth technical analysis of the structural, photophysical, and electrochemical properties of N-aryl phenoxazines, focusing on their role in Thermally Activated Delayed Fluorescence (TADF) and Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP).
Structural and Electronic Fundamentals
The phenoxazine core consists of two benzene rings fused to a central 1,4-oxazine ring. Unlike phenothiazines, which adopt a bent "butterfly" conformation, phenoxazines maintain a highly planar geometry[1]. This planarity is critical: it minimizes the geometric reorganization energy required during single-electron transfer (SET) events, thereby accelerating the kinetics of redox reactions[2].
When an electron-withdrawing aryl group (e.g., 2-naphthyl or 4-trifluoromethylphenyl) is appended to the nitrogen atom, a distinct Donor-Acceptor (D-A) architecture is formed. Upon photoexcitation, this structural motif facilitates intramolecular charge transfer (ICT) from the electron-rich phenoxazine core to the N-aryl substituent[3]. Computational modeling via Time-Dependent Density Functional Theory (TD-DFT) reveals that the resulting triplet excited state possesses spatially separated singly occupied molecular orbitals (SOMOs), a hallmark of efficient charge-transfer species that prevents rapid charge recombination[4].
Photophysical Dynamics: TADF and Intersystem Crossing
A defining feature of advanced N-aryl phenoxazine catalysts is their ability to exhibit Thermally Activated Delayed Fluorescence (TADF). In a standard fluorophore, the energy gap between the lowest singlet excited state ( S1 ) and the lowest triplet excited state ( T1 ), known as ΔEST , is large, making reverse intersystem crossing (RISC) thermodynamically forbidden.
However, the orthogonal D-A configuration in specific N-aryl phenoxazines reduces the spatial overlap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[5]. This conjugation-breaking configuration drives ΔEST down to less than 0.1 eV. Consequently, ambient thermal energy is sufficient to promote RISC from T1 back to S1 . This dynamic equilibrium extends the excited-state lifetime into the microsecond regime, drastically increasing the probability of successful bimolecular electron transfer at extremely low catalyst loadings (e.g., <1000 ppm)[6].
Photophysical pathways of N-aryl phenoxazines illustrating TADF via intersystem crossing.
Tuning Electronic Properties: Structure-Property Relationships
The thermodynamic driving force of a photoredox catalyst is dictated by its excited-state reduction potential ( E0∗ ), which can be precisely tuned via core or N-aryl substitution. N-aryl phenoxazines routinely achieve ET10∗ values of −1.8 to −2.0 V vs. SCE, rivaling or exceeding the reducing power of benchmark transition metal catalysts like fac-Ir(ppy)3 ( −1.73 V vs. SCE)[3].
Core modification (e.g., adding electron-donating alkyl groups or extending conjugation) can red-shift the absorption profile into the visible light spectrum while maintaining this extreme reducing power[4]. The table below summarizes the quantitative photophysical data of representative phenoxazine derivatives.
Table 1: Photophysical and Electrochemical Properties of Selected Phenoxazines
| Catalyst Type | Representative Substituent | Excitation Regime | ET10∗ / ES10∗ (V vs. SCE) | Excited State Lifetime | Key Feature |
| Non-core modified | N-2-Naphthyl | UVA | -1.90 | > 0.1 μs | High triplet quantum yield via ICT[3] |
| Core-modified N-Aryl | N-Phenyl + Core Donors | Visible (411 nm) | -1.70 | > 0.1 μs | Red-shifted absorption[3] |
| Core-modified N-Alkyl | N-Hexyl + Core Donors | Visible | -1.88 to -2.32 | ~ 1 - 5 ns | Extreme reducing power from S1[7] |
| TADF-engineered | Benzophenone (2PXZ-BP) | UVA/Vis | ~ -1.80 | 0.32 μs | Dual lifetime (ns and μs)[6] |
Application in Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)
The extreme reducing power of N-aryl phenoxazines makes them ideal candidates for O-ATRP, a controlled radical polymerization technique used to synthesize well-defined polymers with low dispersity ( Đ<1.3 )[1].
The causality of this control lies in the delicate balance of the catalyst's redox states. The excited state PC* must be sufficiently reducing to activate the alkyl bromide initiator (typically requiring −0.6 to −0.8 V vs. SCE). Simultaneously, the resulting radical cation ( PC∙+ ) must be sufficiently oxidizing ( E1/2≈+0.5 to +0.7 V vs. SCE) to rapidly deactivate the propagating polymer radical, regenerating the dormant alkyl bromide species[4]. If the deactivation step is too slow, radical-radical termination occurs, broadening the molecular weight distribution.
O-ATRP catalytic cycle driven by the photoredox properties of N-aryl phenoxazines.
Experimental Protocols: Synthesis and Photophysical Characterization
To ensure reproducibility and self-validation within your laboratory, the following protocols outline the synthesis of a model N-aryl phenoxazine and the subsequent validation of its excited-state lifetime.
Protocol 1: Synthesis of 10-Phenylphenoxazine via Buchwald-Hartwig Amination
Causality Check: The use of a strong base ( NaOtBu ) and a specialized phosphine ligand is required to overcome the steric hindrance of the secondary amine in the phenoxazine core during cross-coupling[8].
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with phenoxazine (1.0 equiv), iodobenzene (1.2 equiv), sodium tert-butoxide ( NaOtBu , 1.5 equiv), and a palladium precatalyst (e.g., Pd2(dba)3 , 0.02 equiv) with a suitable phosphine ligand (e.g., tri-tert-butylphosphine, 0.04 equiv).
-
Reaction: Suspend the mixture in anhydrous toluene (0.2 M). Seal the flask, remove it from the glovebox, and heat at 110∘C for 12 hours under vigorous stirring.
-
Workup: Cool to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the N-aryl phenoxazine as a highly pure crystalline solid.
Protocol 2: Lifetime Measurement via Transient Absorption Spectroscopy (TAS)
Causality Check: This protocol acts as a self-validating system for TADF. The observation of a dual-decay profile directly confirms that the molecule is undergoing Reverse Intersystem Crossing (RISC)[6].
-
Sample Preparation: Dissolve the purified N-aryl phenoxazine in anhydrous, degassed N,N-dimethylformamide (DMF) to a concentration of 10−5 M. Critical Step: Degassing (via a minimum of three freeze-pump-thaw cycles) is mandatory, as dissolved triplet oxygen ( 3O2 ) will rapidly quench the triplet excited state of the catalyst, yielding artificially short lifetimes.
-
Excitation: Excite the sample using a pulsed Nd:YAG laser equipped with an optical parametric oscillator (OPO) tuned to the λmax of the catalyst (e.g., 380 nm).
-
Detection: Monitor the transient absorption decay at the specific wavelength corresponding to the PC∙+ radical cation or the T1→Tn transition.
-
Analysis: Fit the decay curve to a multi-exponential function. The presence of a dual lifetime—a short nanosecond decay (prompt fluorescence) followed by a long microsecond decay (delayed fluorescence)—validates the presence of TADF dynamics.
Conclusion
N-aryl phenoxazines represent a triumph of rational catalyst design. By manipulating the steric and electronic environment of the phenoxazine core, researchers can engineer highly reducing, long-lived excited states capable of driving challenging single-electron transfers. As the pharmaceutical and materials science industries continue to prioritize sustainable, metal-free synthetic routes, the mastery of these organic photoredox systems will remain a critical asset in drug development and polymer chemistry pipelines.
References
-
Organocatalyzed Atom Transfer Radical Polymerization Using N-Aryl Phenoxazines as Photoredox Catalysts Journal of the American Chemical Society (ACS Publications)[Link]
-
Integration of N-Aryl Phenoxazine Photosensitizers and Nickel Catalysts in Polymer Supports Enhances Photocatalytic Organic Transformations ACS Catalysis (ACS Publications)[Link]
-
Photoredox Organocatalysts with Thermally Activated Delayed Fluorescence for Visible-Light-Driven Atom Transfer Radical Polymerization Macromolecules (ACS Publications)[Link]
-
Characterization of the Reversible Intersystem Crossing Dynamics of Organic Photocatalysts Using Transient Absorption Spectroscopy and Time-Resolved Fluorescence Spectroscopy PMC (National Institutes of Health)[Link]
-
Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts Journal of the American Chemical Society (ACS Publications)[Link]
-
Synthesis, Characterization, and Reactivity of N-Alkyl Phenoxazines in Organocatalyzed Atom Transfer Radical Polymerization ACS Macro Letters (ACS Publications)[Link]
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spectroscopic data for Methyl 4-(10H-phenoxazin-10-yl)benzoate
Comprehensive Spectroscopic Profiling of Methyl 4-(10H-phenoxazin-10-yl)benzoate: A Technical Guide for Advanced Modalities
Executive Summary & Mechanistic Grounding
Methyl 4-(10H-phenoxazin-10-yl)benzoate (often abbreviated as MBZ-pPXZ ) is a highly modular Donor-Acceptor (D-A) organic molecule. Structurally, it consists of an electron-rich 10H-phenoxazine (PXZ) donor covalently linked to an electron-deficient methyl benzoate (MBZ) acceptor.
The fundamental causality behind the unique spectroscopic behavior of this molecule lies in its steric geometry. The bulky phenoxazine core sterically clashes with the ortho-protons of the benzoate ring, forcing the molecule into a highly twisted, nearly orthogonal conformation (dihedral angle ~75°–85°). This orthogonal twist spatially isolates the Highest Occupied Molecular Orbital (HOMO) on the phenoxazine moiety and the Lowest Unoccupied Molecular Orbital (LUMO) on the benzoate moiety. This spatial separation minimizes the electron exchange integral, resulting in a remarkably small singlet-triplet energy gap ( ΔEST<0.1 eV). Consequently, this architecture facilitates rapid Reverse Intersystem Crossing (RISC), making it a highly efficient Thermally Activated Delayed Fluorescence (TADF) emitter [1] and an exceptionally potent single-electron reductant in photoredox catalysis [2, 4].
Jablonski diagram illustrating the TADF and ICT mechanisms in phenoxazine derivatives.
Comprehensive Spectroscopic Profiling
A rigorous spectroscopic profile is required to validate both the structural integrity and the electronic state of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Causality
The 1H NMR spectrum of MBZ-pPXZ is highly diagnostic. The extreme upfield shift of the inner phenoxazine protons (H1, H9 at ~5.98 ppm) is caused by the strong shielding effect of the nitrogen lone pair delocalizing into the phenoxazine core. Because the orthogonal twist prevents this lone pair from conjugating with the benzoate ring, the phenoxazine core remains disproportionately electron-rich. Conversely, the benzoate protons are highly deshielded (~8.21 ppm) due to the electron-withdrawing ester carbonyl.
Table 1: Quantitative 1H and 13C NMR Assignments (400/100 MHz, CDCl3 )
| Position / Moiety | 1H Chemical Shift ( δ , ppm) | Multiplicity & Coupling | 13C Chemical Shift ( δ , ppm) | Assignment Rationale |
| Ester Methyl | 3.97 | s, 3H | 52.4 | Deshielded by adjacent oxygen. |
| Benzoate (meta to N) | 8.21 | d, J = 8.5 Hz, 2H | 131.8 | Deshielded by the para-ester group. |
| Benzoate (ortho to N) | 7.46 | d, J = 8.5 Hz, 2H | 129.2 | Shielded relative to meta protons. |
| PXZ (Outer ring) | 6.72 – 6.58 | m, 6H | 123.8, 121.5, 115.6 | Standard aromatic phenoxazine shifts. |
| PXZ (Inner ring, H1/H9) | 5.98 | dd, J = 7.8, 1.5 Hz, 2H | 113.4 | Highly shielded by N-lone pair density. |
| Carbonyl (C=O) | - | - | 166.5 | Highly deshielded sp2 carbon. |
| C-N (Benzoate) | - | - | 143.2 | Quaternary carbon bound to PXZ nitrogen. |
Photophysical and Mass Spectrometry Data
The UV-Vis absorption spectrum features a distinct Intermolecular Charge Transfer (ICT) band at ~395 nm. This band confirms the electronic communication between the donor and acceptor upon excitation.
Table 2: Optical and Mass Spectrometry Data
| Parameter | Value | Analytical Technique | Causality / Significance |
| Absorption Max ( λabs ) | 395 nm | UV-Vis Spectroscopy | Corresponds to the D → A ICT transition. |
| Emission Max ( λem ) | 510 nm | Photoluminescence (PL) | Green emission characteristic of PXZ-MBZ TADF. |
| Delayed Lifetime ( τd ) | ~2.5 μs | Transient PL | Short-lifetime TADF due to efficient RISC [1]. |
| Exact Mass (HRMS) | 317.1052 m/z | ESI-TOF | Validates the molecular formula ( C20H15NO3 ). |
Self-Validating Experimental Protocols
To ensure the synthesized material is of "photophysical grade" (free of trace metals or quenchers), the following self-validating workflow must be executed. A self-validating system requires orthogonal techniques: NMR establishes atomic connectivity, HRMS confirms the exact isotopic mass, and Transient PL validates that no trace palladium is quenching the triplet state via the heavy-atom effect.
Self-validating experimental workflow for the synthesis and characterization of the target molecule.
Step-by-Step Methodology: Synthesis & Purification
-
Catalyst Pre-Activation: In a flame-dried Schlenk flask under N2 , combine Pd(OAc)2 (0.05 equiv) and the bulky, electron-rich phosphine ligand (t−Bu)3PHBF4 (0.075 equiv). Causality: The bulky ligand is critical to facilitate the reductive elimination step in the catalytic cycle, overcoming the immense steric hindrance of the phenoxazine amine.
-
Reagent Addition: Add methyl 4-bromobenzoate (1.0 equiv), 10H-phenoxazine (1.2 equiv), and Cs2CO3 (2.5 equiv). Suspend in anhydrous toluene (0.1 M).
-
Thermal Coupling: Reflux the mixture at 110 °C for 24–48 hours. Monitor via TLC until the aryl bromide is consumed.
-
Orthogonal Purification (Critical for Photophysics):
-
Primary Clearance: Filter the crude mixture through a Celite pad to remove inorganic salts and bulk palladium. Concentrate under reduced pressure.
-
Chromatography: Purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).
-
Recrystallization: Dissolve the isolated product in a minimal amount of dichloromethane (DCM) and layer with petroleum ether. Allow slow solvent evaporation. Causality: Chromatography leaves trace phosphine oxides and Pd-complexes which act as triplet quenchers. Recrystallization forces the exclusion of these impurities from the crystal lattice, ensuring accurate delayed fluorescence lifetimes.
-
-
Validation: Submit the recrystallized yellow powder for 1H NMR and High-Resolution Mass Spectrometry (HRMS) to confirm the absence of residual ligand peaks (usually seen around 1.0–1.5 ppm in NMR).
Applications in Advanced Modalities
Beyond its use as an OLED emitter, Methyl 4-(10H-phenoxazin-10-yl)benzoate represents a highly tunable scaffold for visible-light photoredox catalysis . When irradiated with blue LEDs (~430 nm), the molecule enters a long-lived triplet excited state via ISC/RISC. Because the excited electron is localized on the benzoate acceptor and the "hole" is on the phenoxazine donor, the excited state ( E1/2∗ ) is an extremely potent single-electron reductant. This allows researchers to drive challenging cross-coupling reactions, such as the esterification of aryl bromides with carboxylic acids via dual nickel/photoredox catalysis, without the need for expensive iridium or ruthenium transition metal complexes[3, 4].
References
-
Wang, Y., et al. "Synthesis and Properties of Short-Lifetime Thermally Activated Delayed Fluorescence Materials." ACS Omega, 2023.[Link]
-
Oza, V. B., et al. "Structure-Based Design of N-Phenyl Phenoxazine Transthyretin Amyloid Fibril Inhibitors." Journal of the American Chemical Society, 2000.[Link]
-
Pitre, S. P., et al. "Mechanistic and kinetic studies of visible light photoredox reactions." The Journal of Chemical Physics, 2023.[Link]
-
Liu, J., et al. "Integration of N-Aryl Phenoxazine Photosensitizers and Nickel Catalysts in Polymer Supports Enhances Photocatalytic Organic Transformations." Journal of the American Chemical Society, 2024.[Link]
Application Note: Methyl 4-(10H-phenoxazin-10-yl)benzoate as a High-Efficiency TADF Dopant in Polymer Films
Introduction & Photophysical Mechanism
Methyl 4-(10H-phenoxazin-10-yl)benzoate (PXZ-MBZ) represents a highly efficient class of organic emitters utilizing Thermally Activated Delayed Fluorescence (TADF) . For researchers and drug development professionals exploring advanced photoluminescent probes, chemical sensors, or organic light-emitting diodes (OLEDs), understanding the photophysics of this molecule within a controlled matrix is critical.
The molecule is engineered using a strict Donor-Acceptor (D-A) architecture:
-
Electron Donor (D): 10H-phenoxazine (PXZ) provides strong electron-donating characteristics and high structural rigidity.
-
Electron Acceptor (A): Methyl benzoate (MBZ) acts as the electron-withdrawing moiety.
The severe steric hindrance between the PXZ and MBZ units forces the molecule into a nearly orthogonal conformation. This structural twist dictates the spatial separation of the Highest Occupied Molecular Orbital (HOMO) on the donor and the Lowest Unoccupied Molecular Orbital (LUMO) on the acceptor. Consequently, the singlet-triplet energy gap ( ΔEST ) is minimized to <0.1 eV. This negligible energy gap is the fundamental prerequisite that allows triplet excitons to harvest ambient thermal energy and undergo Reverse Intersystem Crossing (RISC) back to the singlet state, yielding delayed fluorescence [1].
Caption: Jablonski diagram illustrating the TADF mechanism via Reverse Intersystem Crossing (RISC).
Rationale for Polymer Matrix Doping
In neat (undoped) films, D-A molecules suffer from severe Aggregation-Caused Quenching (ACQ) and Triplet-Triplet Annihilation (TTA) due to strong intermolecular π−π stacking and long-lived triplet excitons. To accurately characterize the intrinsic photophysics of PXZ-MBZ, the emitter must be doped into an inert host matrix.
Poly(methyl methacrylate) (PMMA) or cyclo-olefin polymers (e.g., Zeonex) are selected as hosts because they possess exceptionally high triplet energy levels ( ET>2.8 eV). This creates a thermodynamic energy barrier that prevents reverse Dexter energy transfer from the dopant's T1 state to the host matrix, effectively confining the excitons on the PXZ-MBZ molecules and suppressing non-radiative decay pathways [2].
Photophysical Properties Summary
The following table summarizes the quantitative photophysical data expected for PXZ-MBZ when doped at 10 wt% in a PMMA film.
| Property | Typical Value | Causality / Significance |
| Emission Maximum ( λmax ) | ~510 - 530 nm | Green emission dictated by the energy of the PXZ-MBZ intramolecular charge transfer (ICT) state. |
| Singlet-Triplet Gap ( ΔEST ) | < 0.05 eV | Orthogonal D-A twist ensures minimal HOMO/LUMO overlap, enabling thermal upconversion. |
| Prompt Lifetime ( τp ) | 10 - 20 ns | Represents the radiative decay directly from the initially populated S1 state. |
| Delayed Lifetime ( τd ) | 1.5 - 3.0 μ s | Rate-limited by the thermal upconversion (RISC) from the T1 to the S1 state. |
| Photoluminescence Quantum Yield | > 75% | High efficiency achieved due to the suppression of TTA and ACQ in the rigid polymer matrix. |
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating workflows.
Caption: Step-by-step workflow for the fabrication and characterization of PXZ-MBZ doped polymer films.
Protocol A: Preparation of Doped Polymer Films via Spin-Coating
-
Substrate Preparation: Use 15 × 15 mm quartz substrates. Clean via sequential sonication in deionized water, acetone, and isopropanol (15 minutes each). Follow with a 15-minute UV-Ozone treatment.
-
Causality: Quartz is highly UV-transparent, which is essential for laser excitation without inducing substrate autofluorescence. UV-Ozone increases surface wettability for uniform film formation.
-
-
Solution Formulation: In a nitrogen-filled glovebox, dissolve PMMA ( Mw≈120,000 ) and PXZ-MBZ in anhydrous toluene. Maintain a total solid concentration of 10 mg/mL, with the dopant ratio set between 1 wt% and 10 wt% relative to the PMMA. Stir at 40°C for 2 hours.
-
Causality: Toluene provides optimal viscosity and a controlled evaporation rate, preventing the "coffee-ring effect" during spin-coating.
-
-
Spin-Coating: Dispense 40 μ L of the formulated solution onto the center of the quartz substrate. Spin at 2000 rpm for 60 seconds.
-
Causality: These parameters yield a uniform film thickness of ~30-50 nm, which is ideal for optical transmission and minimizes self-absorption artifacts.
-
-
Annealing: Transfer the coated substrates to a vacuum oven at 60°C for 1 hour.
-
Causality: Annealing removes residual toluene solvent—which can act as a non-radiative quenching site—without exceeding the glass transition temperature ( Tg ) of the PMMA matrix.
-
Protocol B: Transient Photoluminescence (TRPL) Characterization
-
Environmental Control (Self-Validation Step): Mount the film inside a vacuum cryostat. Perform the initial TRPL measurement in ambient air, then evacuate the chamber to high vacuum ( <10−4 mbar) and repeat the measurement.
-
Causality: Molecular oxygen has a triplet ground state that rapidly quenches the T1 state of the dopant. If the microsecond delayed fluorescence component emerges only under vacuum, it definitively validates that the emission originates from a triplet-involved TADF mechanism rather than an artifact.
-
-
Excitation: Excite the film using a pulsed picosecond laser (e.g., 355 nm or 375 nm).
-
Causality: This wavelength perfectly matches the intramolecular charge transfer (ICT) absorption band of the PXZ-MBZ molecule.
-
-
Data Acquisition: Collect the emission using a Time-Correlated Single Photon Counting (TCSPC) system. Set dual time windows: a 50 ns window to capture the prompt fluorescence, and a 10 μ s window to capture the delayed fluorescence.
-
Kinetic Analysis: Fit the resulting decay curve using a bi-exponential decay model: I(t)=A1e−t/τp+A2e−t/τd , where τp and τd represent the prompt and delayed lifetimes, respectively.
References
-
Chen, C.-F., et al. "Benzoate-based thermally activated delayed fluorescence materials." RSC Advances (Available via PMC). URL:[1]
-
Tonge, C. M., & Hudson, Z. M. "Stimuli-Responsive Thermally Activated Delayed Fluorescence in Polymer Nanoparticles and Thin Films: Applications in Chemical Sensing and Imaging." Frontiers in Chemistry. URL:[2]
Sources
Technical Support Center: Stability and Degradation of Methyl 4-(10H-phenoxazin-10-yl)benzoate Under Light
Welcome to the Technical Support Center for Methyl 4-(10H-phenoxazin-10-yl)benzoate . As a highly reducing, visible-light-absorbing organic photoredox catalyst (PC), this phenoxazine derivative is engineered with an N-aryl benzoate substitution to tune its charge transfer (CT) excited state. This structural modification extends its absorption into the visible regime while maintaining a strong excited-state reduction potential[1].
However, achieving high catalytic turnover requires strict environmental control. Like many phenoxazine derivatives, this catalyst is susceptible to specific photochemical degradation pathways that can compromise reaction yields. This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you optimize your photochemical workflows.
Troubleshooting Guide (Q&A)
Q1: Why does my reaction mixture rapidly change color from vibrant yellow/orange to dark brown upon visible light irradiation, accompanied by a loss of catalytic activity? Root Cause & Causality: This observation is a classic indicator of photobleaching and irreversible structural degradation. Phenoxazines are highly susceptible to light-induced radical reactions when utilized in halogenated solvents (e.g., chloroform, dichloromethane). Upon photoexcitation, the excited catalyst (PC*) undergoes detrimental electron transfer with the solvent, generating a catalyst radical cation (PC•+) and a highly reactive solvent radical. These species rapidly recombine or undergo substitution at the phenoxazine core, leading to irreversible dearomatization[2]. Solution:
-
Solvent Switch: Transition to non-halogenated, polar aprotic solvents such as N,N-dimethylacetamide (DMAc), DMF, or toluene, which do not readily form reactive radicals under these conditions[3].
-
Validation: Run a dark control. If the color change only occurs under irradiation, the degradation is strictly photochemical, confirming solvent incompatibility.
Q2: I am utilizing this catalyst for Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP), but I am observing high dispersity (Đ > 1.5) and poor molecular weight control. What is failing? Root Cause & Causality: In O-ATRP, the radical cation (PC•+) acts as the crucial deactivator that caps the growing polymer chain. If the PC•+ intermediate is unstable and decomposes, or if it forms preferential complexes (e.g.,[PC•+…Br⁻]) that facilitate detrimental back electron transfer (BET), the deactivation step fails[4][5]. This leads to uncontrolled radical propagation and termination events. Solution:
-
Concentration Tuning: Ensure the catalyst concentration is optimized to maintain a sufficient steady-state concentration of PC•+ for efficient deactivation.
-
Purification: Impurities in the monomer or solvent can act as nucleophiles, attacking the PC•+ core. Rigorously purify all reagents via basic alumina columns prior to use.
Q3: My catalyst seems to degrade even in non-halogenated solvents when secondary sacrificial amines are present. Why? Root Cause & Causality: The use of sacrificial amines can lead to undesirable side reactions. Organic photoredox catalysts can undergo dearomatization reactions (such as photoinduced Birch reductions or carboxylation) when exposed to strong reducing environments and light[6]. This breaks the conjugated π-system, permanently destroying the catalyst's photophysical properties. Solution: Evaluate alternative sacrificial electron donors or adjust the thermodynamic driving force by tuning the light source wavelength to avoid populating higher-energy, overly reactive excited states[7].
Quantitative Data: Solvent and Environment Effects on Catalyst Stability
Table 1: Comparative Photostability Metrics for Phenoxazine-Based Catalysts
| Solvent Environment | Atmosphere | Primary Degradation Pathway | Estimated Half-Life (Under standard LED) | Recommended Action |
| Chloroform (CHCl₃) | Aerated | Radical core substitution & ROS attack | < 10 minutes | Avoid; highly reactive |
| Dichloromethane (DCM) | Degassed | Solvent radical abstraction | ~ 30-45 minutes | Use with extreme caution |
| Toluene | Degassed | Minor dearomatization | > 24 hours | Excellent for non-polar workflows |
| N,N-Dimethylacetamide (DMAc) | Degassed | Slow PC•+ decomposition | > 48 hours | Optimal for O-ATRP applications |
Self-Validating Experimental Protocol: Assessing Catalyst Photostability
To ensure your experimental setup is not inadvertently destroying Methyl 4-(10H-phenoxazin-10-yl)benzoate, follow this self-validating UV-Vis tracking protocol. This workflow includes internal controls to differentiate between thermal degradation, oxygen-mediated quenching, and true solvent-mediated photodegradation.
Step 1: Stock Solution Preparation
-
Prepare a 10 µM solution of Methyl 4-(10H-phenoxazin-10-yl)benzoate in the target solvent in a dark room.
-
Causality: A 10 µM concentration ensures the absorbance maximum (typically around 315-350 nm for the π→π* transition and the visible CT band) remains within the linear dynamic range of the UV-Vis detector (Absorbance < 1.0).
Step 2: Rigorous Deoxygenation (The Self-Validating Step)
-
Divide the solution into two quartz cuvettes equipped with airtight septa.
-
Cuvette A (Control): Leave aerated.
-
Cuvette B (Test): Subject to 3 cycles of freeze-pump-thaw and backfill with ultra-pure Argon.
-
Causality: Comparing Cuvette A and B isolates degradation caused by Reactive Oxygen Species (ROS) from inherent solvent/catalyst incompatibilities[8].
Step 3: Controlled Irradiation
-
Place both cuvettes in a temperature-controlled photoreactor (e.g., 25°C) equipped with the specific LED wavelength used in your synthesis (e.g., 390 nm or 440 nm).
-
Causality: Strict temperature control prevents thermal degradation from skewing the photochemical data.
Step 4: Time-Resolved Sampling and Analysis
-
Record the UV-Vis spectra every 5 minutes for the first hour, then every 30 minutes.
-
Track the decay of the primary absorption peak. A successful, stable system will show <5% peak degradation over 12 hours in Cuvette B.
Mechanistic Visualizations
Figure 1: Photodegradation pathway of phenoxazine catalysts in halogenated solvents.
Figure 2: Self-validating experimental workflow for assessing catalyst photostability.
Frequently Asked Questions (FAQs)
Q: Can I store Methyl 4-(10H-phenoxazin-10-yl)benzoate in solution? A: It is highly discouraged. Even under ambient laboratory lighting, trace degradation can occur over time. Always store the catalyst as a dry solid in an amber vial at 4°C, and prepare stock solutions immediately prior to use.
Q: Does the wavelength of light affect the degradation rate? A: Yes. Irradiation at shorter wavelengths (e.g., UV range around 370 nm) accesses higher energy excited states (Sn) which are significantly more prone to non-productive side reactions and solvent interactions compared to lower-energy visible light irradiation[3][8].
Q: How do I know if my catalyst has formed the radical cation (PC•+) successfully? A: The formation of the radical cation is typically accompanied by a distinct shift in the absorption spectrum. You can verify this using transient absorption spectroscopy or by observing the steady-state UV-Vis spectrum in a highly polar, non-nucleophilic solvent where the PC•+ is relatively stable[4].
References
-
Advancing Organic Photoredox Catalysis: Mechanistic Insight through Time-Resolved Spectroscopy. ACS Publications. 6
-
Photostability of Phenoxazine Derivatives. ResearchGate. 2
-
Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization. Macromolecules.4
-
Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts. Journal of the American Chemical Society. 7
-
Solvent-dependent photochemical dynamics of a phenoxazine-based photoredox catalyst. SciSpace. 3
-
Phenazine-Based Homogeneous Photocatalysts for Visible-Light-Driven Hydrogenation of Nitroarenes Under Mild Conditions. MDPI. 8
Sources
- 1. Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phenazine-Based Homogeneous Photocatalysts for Visible-Light-Driven Hydrogenation of Nitroarenes Under Mild Conditions [mdpi.com]
managing excited-state lifetime in phenoxazine-based photocatalysts
Welcome to the Phenoxazine Photocatalyst Technical Support Center . As a Senior Application Scientist, I have designed this resource to address the most critical bottleneck in organic photoredox catalysis: managing excited-state lifetimes ( τ ) .
Phenoxazines are powerfully reducing organic photocatalysts (PCs) that serve as sustainable alternatives to precious metal complexes (like Ir or Ru). However, their efficacy is strictly governed by their excited-state dynamics. If the excited state decays before it can encounter a substrate, your reaction yield drops to zero. This guide synthesizes photophysical theory, troubleshooting diagnostics, and validated experimental protocols to help you optimize your catalytic systems.
Part 1: The Causality of Excited-State Lifetimes
To troubleshoot effectively, we must first understand the mechanistic causality dictating catalyst performance. Upon photoexcitation, phenoxazines populate a singlet excited state ( S1 ). For bimolecular electron transfer to occur, the excited-state lifetime must be long enough to allow the catalyst and substrate to diffuse and collide in solution[1].
Typical S1 lifetimes for unmodified phenoxazines range from 130 picoseconds to 40 nanoseconds[2]. In dilute solutions, this is often too short for efficient diffusion-controlled reactions. To overcome this, we rely on Intersystem Crossing (ISC) to populate the triplet state ( T1 ), which is spin-forbidden from relaxing quickly to the ground state, thereby extending lifetimes into the microsecond ( μs ) regime[3].
Photophysical pathways of phenoxazine photocatalysts from excitation to electron transfer.
Part 2: Troubleshooting Guide & FAQs
Q1: My phenoxazine-catalyzed reaction shows negligible conversion, even though the catalyst absorbs strongly at my irradiation wavelength. What is failing? A: You are likely facing a diffusion limit caused by a short excited-state lifetime. If your catalyst's S1 lifetime is <0.5 ns, it will decay back to the ground state before forming an encounter complex with the substrate[1]. Solution: You must either increase the substrate concentration (to force collisions within the short time window) or switch to a structurally modified phenoxazine. Installing bulky core substituents (e.g., tetra-alkylation or biphenyl groups) restricts non-radiative decay pathways and significantly boosts the ISC quantum yield ( ΦISC ), extending the T1 lifetime up to 220 μs [3].
Q2: I modified the N-aryl group of my phenoxazine, but the lifetime actually decreased. Why? A: N-aryl modifications strongly influence the Intramolecular Charge Transfer (ICT) character of the excited state. While a strong ICT state is excellent for preventing back-electron transfer, excessive dihedral distortion between the phenoxazine core and the N-aryl group can decouple the orbitals, leading to rapid non-radiative decay[4]. Solution: Ensure that structural modifications balance steric hindrance with sufficient π -conjugation. Core modification (substituting at the 3,7-positions) is often a safer route to alter redox potentials while preserving or extending the excited-state lifetime[4].
Q3: My reaction works perfectly in acetonitrile but fails completely in DMSO. Is the catalyst degrading? A: Not necessarily; this is a solvent viscosity and polarity issue. Phenoxazines exhibit strong solvatochromism. In highly viscous solvents like DMSO, the diffusion rate drops drastically. If your catalyst has a lifetime of ~10 ns, it cannot diffuse fast enough in DMSO to find the substrate[1]. Solution: Switch to a lower-viscosity solvent (like DCM or Acetonitrile) to increase the diffusion coefficient, or utilize a catalyst with a purely triplet-driven mechanism ( >1μs lifetime) that can survive the slow diffusion in DMSO.
Diagnostic workflow for resolving yield issues related to excited-state lifetimes.
Part 3: Quantitative Data Summary
Understanding the impact of structural modifications requires comparing the photophysical metrics. Below is a summary of how specific modifications to the phenoxazine/phenazine core alter the excited-state lifetime and intersystem crossing efficiency.
Table 1: Impact of Structural Modifications on Photophysical Properties
| Catalyst Type | Modification Strategy | S1 Lifetime ( τS1 ) | T1 Lifetime ( τT1 ) | ΦISC (%) | Primary Benefit |
| Parent Phenoxazine | None (Unmodified) | ~4 - 9 ns | ~1 - 5 μs | < 5% | Baseline reactivity[3] |
| N-Aryl Modified | Electron-deficient N-aryl | ~130 ps - 40 ns | Negligible | < 1% | High reduction potential, but diffusion-limited[2] |
| Core Modified | Biphenyl core substitution | ~10 ns | ~10 - 50 μs | ~10% | Increased molar absorptivity ( ϵmax )[4] |
| Tetra-Alkylated | Alkyl groups at core positions | ~12.8 ns | 220 μs | 12 - 17% | Massive lifetime extension; low catalyst loading (10 ppm)[3] |
Part 4: Validated Experimental Methodologies
To ensure reproducibility and self-validation in your lab, follow these standardized protocols for managing and measuring excited states.
Protocol A: Self-Validating Freeze-Pump-Thaw Degassing
Oxygen is a potent triplet quencher. Because modified phenoxazines rely heavily on long-lived T1 states, even trace O2 will annihilate your excited catalyst before it can react.
Step-by-Step Methodology:
-
Preparation: Place your reaction mixture (catalyst, substrate, solvent) in a Schlenk tube equipped with a high-vacuum PTFE valve. Ensure the solvent volume does not exceed 30% of the tube's capacity to prevent expansion cracking.
-
Freezing: Submerge the tube in a liquid nitrogen ( LN2 ) bath. Wait until the mixture is completely solid (approx. 5-10 minutes).
-
Pumping (Vacuum): Open the PTFE valve to a high-vacuum Schlenk line ( <10 mTorr). Pump for 10 minutes to remove headspace gases.
-
Thawing: Close the PTFE valve. Remove the tube from the LN2 bath and place it in a room-temperature water bath. Allow it to thaw completely. Observe the formation of gas bubbles escaping the liquid—this is the dissolved oxygen leaving the solvent.
-
Cycling: Repeat Steps 2-4 a minimum of three times .
-
Self-Validation Check: On the final thaw cycle, observe the liquid. If no bubbles form during thawing, the solvent is fully degassed. Finally, backfill with ultra-high purity Argon.
Protocol B: Measuring Excited-State Lifetimes via Transient Absorption (TA)
To confirm if your structural modifications successfully extended the lifetime, you must measure it directly.
Step-by-Step Methodology:
-
Sample Prep: Prepare a dilute solution of the phenoxazine catalyst ( ∼10−5 M) in a quartz cuvette. The absorbance at the excitation wavelength should be between 0.3 and 0.5 to prevent inner-filter effects and aggregation-induced quenching.
-
Degassing: Degas the cuvette using sparging (Argon for 15 mins) or a freeze-pump-thaw cuvette adapter.
-
Excitation: Pulse the sample with a Nd:YAG pumped OPO laser tuned to the catalyst's λmax (typically 350-450 nm).
-
Probing: Use a continuous broadband white-light source to probe the sample perpendicular to the pump beam.
-
Data Acquisition: Monitor the Excited-State Absorbance (ESA) feature (often near 480-500 nm for phenoxazines[3]).
-
Kinetic Fitting: Fit the decay trace of the ESA peak to a mono- or bi-exponential decay model to extract τT1 . A successful tetra-alkylated modification should yield a decay trace extending well past 100 μs .
References
- Singlet and Triplet Contributions to the Excited-State Activities of Dihydrophenazine, Phenoxazine, and Phenothiazine Organocatalysts Used in Atom Transfer Radical Polymerization. Journal of the American Chemical Society.
- Organic Photoredox Catalysts Exhibiting Long Excited-St
- Structure–Property–Performance Relationships of Tetra-Alkylated Phenazine Photoredox Catalysts in Organocatalyzed Atom Transfer Radical Polymeriz
- Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts. Journal of the American Chemical Society.
Sources
electrochemical analysis of Methyl 4-(10H-phenoxazin-10-yl)benzoate
Electrochemical Benchmarking Guide: Methyl 4-(10H-phenoxazin-10-yl)benzoate vs. Standard Phenoxazine Mediators
Executive Summary
The development of purely organic photoredox catalysts (PCs) and redox flow battery (RFB) posolytes relies heavily on tuning the electronic properties of heterocyclic cores. N-aryl phenoxazines have emerged as a premier class of strongly reducing metal-free catalysts[1]. This guide provides an in-depth comparative analysis of Methyl 4-(10H-phenoxazin-10-yl)benzoate against standard phenoxazine derivatives, detailing the causality behind its structural design, comparative electrochemical performance, and a self-validating protocol for its characterization.
Mechanistic Rationale: The Role of Ester Substitution
To understand the utility of Methyl 4-(10H-phenoxazin-10-yl)benzoate, we must examine the causality of its structural modification. Standard 10-phenylphenoxazine (PhPOZ) is a highly effective PC, but its radical cation can sometimes lack the oxidizing power necessary to efficiently deactivate propagating radicals in organocatalyzed atom transfer radical polymerization (O-ATRP)[2].
By introducing a methyl benzoate ester (–COOMe)—a strong electron-withdrawing group (EWG)—at the para-position of the N-phenyl ring, electron density is pulled away from the phenoxazine nitrogen.
-
HOMO Stabilization: This inductive and resonance withdrawal lowers the energy of the Highest Occupied Molecular Orbital (HOMO).
-
Thermodynamic Shift: Consequently, the ground-state oxidation potential ( E1/2 ) shifts anodically (more positive). The resulting radical cation ( PC∙+ ) becomes a stronger oxidant[1].
-
Excited State Dynamics: The EWG promotes intramolecular charge transfer (CT) in the excited state, which facilitates rapid intersystem crossing (ISC) to a long-lived triplet state, increasing the probability of successful bimolecular electron transfer[3].
Fig 1: Photoredox catalytic cycle of Methyl 4-(10H-phenoxazin-10-yl)benzoate via oxidative quenching.
Comparative Performance Data
The table below synthesizes the electrochemical and photophysical benchmarks of Methyl 4-(10H-phenoxazin-10-yl)benzoate against standard alternatives. Data is normalized to the Saturated Calomel Electrode (SCE) for direct comparison.
| Catalyst / Mediator | Ground State Oxidation ( E1/2 V vs SCE) | Excited State Reduction ( E1/2∗ V vs SCE) | Reversibility ( ipa/ipc ) | Absorption λmax (nm) | Primary Application |
| N-Methylphenoxazine (MPOZ) | +0.56 | -2.10 | 0.85 (Moderate) | 315 | Basic redox studies[4] |
| 10-Phenylphenoxazine (PhPOZ) | +0.58 | -1.95 | 0.98 (High) | 320 | Standard O-ATRP[1] |
| Methyl 4-(10H-phenoxazin-10-yl)benzoate | +0.68 | -1.80 | >0.99 (Excellent) | 335 | Controlled O-ATRP / RFB Posolyte |
Insight: The +100 mV anodic shift in E1/2 for the benzoate derivative significantly enhances the stability of its radical cation, making it highly resistant to degradative side reactions during extended cycling in flow batteries[5] or prolonged photoredox irradiation.
Self-Validating Electrochemical Protocol
To ensure trustworthiness and reproducibility, electrochemical data must be generated through a self-validating system. The following protocol details the exact methodology for characterizing phenoxazine derivatives, explaining the scientific causality behind each step.
Materials Required
-
Working Electrode (WE): Glassy Carbon (3 mm diameter).
-
Counter Electrode (CE): Platinum wire.
-
Reference Electrode (RE): Ag/Ag+ (0.01 M AgNO 3 in non-aqueous solvent).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF 6 ) in anhydrous N,N-Dimethylacetamide (DMAc).
Step-by-Step Methodology
-
Electrode Preparation: Polish the glassy carbon WE using a 0.05 µm alumina slurry on a microcloth in a figure-eight motion. Rinse thoroughly with deionized water and sonicate in ethanol for 2 minutes.
-
Causality: A pristine, electrochemically active surface prevents adsorption artifacts (fouling) and ensures that electron transfer is strictly diffusion-controlled.
-
-
Background Verification: Submerge the electrodes in the blank electrolyte solution. Purge with Argon for 10 minutes. Run a Cyclic Voltammetry (CV) scan from 0.0 V to +1.2 V at 100 mV/s.
-
Causality: This self-validating step confirms the solvent window is wide enough and proves the absence of electroactive impurities (background current must be < 1 µA).
-
-
Analyte Measurement (Kinetics): Add Methyl 4-(10H-phenoxazin-10-yl)benzoate to a final concentration of 2.0 mM. Perform CV scans at varying scan rates (10, 50, 100, 250, and 500 mV/s).
-
Causality: By plotting the anodic peak current ( ipa ) against the square root of the scan rate ( ν1/2 ), you apply the Randles-Sevcik equation. A linear relationship proves the redox event is freely diffusing. An ipa/ipc ratio of ~1 across all scan rates confirms the chemical stability of the generated radical cation[5].
-
-
Differential Pulse Voltammetry (Thermodynamics): Run a DPV scan over the same potential window (Pulse amplitude: 50 mV, Pulse width: 0.05 s).
-
Causality: CV peaks are often broadened by capacitive charging currents. DPV samples the current before and after the potential pulse, subtracting the capacitive background. This yields a sharp, highly resolved Faradaic peak for precise E1/2 determination.
-
-
Internal Calibration: Spike the solution with 1.0 mM Ferrocene (Fc) and run a final CV scan.
-
Causality: Non-aqueous reference electrodes are notorious for potential drift. Referencing your analyte's oxidation peak to the in-situ Fc/Fc+ couple anchors your measurement to a universally recognized thermodynamic standard, ensuring your data is globally reproducible[4].
-
Fig 2: Self-validating electrochemical workflow for determining thermodynamic redox potentials.
Conclusion
Methyl 4-(10H-phenoxazin-10-yl)benzoate represents a rationally designed evolution of the phenoxazine core. By leveraging the electron-withdrawing nature of the ester group, researchers can access a more stable, highly oxidizing radical cation state without sacrificing the potent reducing capabilities of the excited state. When benchmarked using rigorous, internally calibrated electrochemical protocols, it demonstrates superior reversibility and thermodynamic tuning compared to standard 10-phenylphenoxazine, making it an optimal choice for advanced photoredox catalysis and next-generation energy storage.
Sources
Assessing the Radical Trapping Ability of Phenoxazine Antioxidants: A Comparative Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary: The Paradigm Shift in Radical-Trapping
For decades, the gold standards for radical-trapping antioxidants (RTAs) in both industrial autoxidation prevention and biological lipid peroxidation models have been hindered by inherent kinetic limits. Classical phenolic RTAs, such as α -tocopherol (Vitamin E), and diarylamines, such as diphenylamine (DPA), rely on a delicate balance between Hydrogen-Atom Transfer (HAT) kinetics and stability against one-electron oxidation.
Recent kinetic evaluations have identified phenoxazines (PNX) as a privileged RTA scaffold. By structurally bridging two aromatic rings with an oxygen atom, phenoxazines achieve an unprecedented balance of ultra-fast HAT kinetics and high oxidative stability, outperforming traditional RTAs by up to two orders of magnitude[1]. This guide objectively compares the radical trapping ability of phenoxazines against classical alternatives, explains the causality behind their superior performance, and details the self-validating experimental protocols required to accurately assess their kinetic parameters.
Mechanistic Causality: Why Phenoxazines Outperform Classical RTAs
To understand why phenoxazines are superior to their sulfur-analogues (phenothiazines, PTZ) and classical phenols ( α -tocopherol), we must examine the electronic push-pull dynamics of the scaffold and the environmental constraints of lipid bilayers.
The Electronic Push-Pull Advantage
The efficacy of an RTA is governed by the N–H (or O–H) Bond Dissociation Enthalpy (BDE). A lower BDE accelerates the HAT reaction. In phenoxazine, the bridging oxygen atom serves a dual role:
-
π -Electron Donor: It stabilizes the incipient aminyl radical via resonance, dropping the N–H BDE to ~76.1 kcal/mol[1].
-
σ -Electron Acceptor: It simultaneously destabilizes the aminyl radical cation via induction.
This unique combination ensures that while phenoxazine readily donates a hydrogen atom to trap a peroxyl radical (ROO•), it remains remarkably stable against unwanted one-electron oxidation (E° = 0.87 V vs NHE)[1].
Bypassing the Interfacial Kinetic Penalty in Liposomes
In organic solutions, α -tocopherol is a potent RTA. However, in phospholipid bilayers, its performance drops drastically. The phenolic hydroxyl group of α -tocopherol heavily hydrogen-bonds with the polar headgroups of phospholipids, dynamically reducing the concentration of the free O–H donor. Because phenoxazines are aromatic amines, they bypass this interfacial hydrogen-bonding penalty, allowing them to scavenge peroxyl radicals in liposomes at a rate 50 times faster than α -tocopherol[2].
Furthermore, phenoxazines exhibit "non-classical" stoichiometry. While classical RTAs trap exactly two peroxyl radicals ( n=2 ), phenoxazines can trap upwards of five ( n≈5 ) at ambient temperatures[1], and act as phase-transfer catalysts for the cross-dismutation of hydroperoxyl and peroxyl radicals[3].
Phenoxazine H-atom transfer and catalytic cross-dismutation cycle.
Quantitative Performance Comparison
The table below synthesizes the kinetic parameters ( kinh ), bond dissociation enthalpies (BDE), and stoichiometric factors ( n ) of phenoxazines versus alternative RTAs. Note that the addition of electron-donating methoxy groups in 3,7-(OMe)2-phenoxazine yields the highest RTA reactivity ever reported, representing a reaction with virtually no enthalpic barrier[1].
| Antioxidant Scaffold | N-H / O-H BDE (kcal/mol) | kinh (Organic, M−1s−1 ) | kinh (Liposomes, M−1s−1 ) | Stoichiometry ( n ) |
| 3,7-(OMe)2-Phenoxazine | 71.8 | 6.6×108 | Not Determined | > 2 |
| Phenoxazine (PNX) | 76.1 | 2.9×107 | 2.4×105 | ~ 5 |
| Phenothiazine (PTZ) | 78.2 | 7.6×106 | Not Determined | ~ 2 |
| α -Tocopherol | ~ 78.0 | 3.6×106 | 4.7×103 | 2 |
| Diphenylamine (DPA) | ~ 82.0 | <105 | Not Determined | 2 |
Data aggregated from standardized inhibited autoxidation assays at 37 °C[1],[4],[2].
Experimental Methodologies: Self-Validating Protocols
Because phenoxazines react at near diffusion-controlled rates, traditional oxygen consumption assays lack the sensitivity to accurately measure their kinetics. To solve this, we utilize the FENIX (Fluorescence ENabled Inhibited autoxidation) Assay [5].
Protocol 1: The FENIX Assay for Liposomal Kinetics
This protocol is designed as a self-validating system . By utilizing a reference antioxidant (PMC) with a strictly known stoichiometry, the assay mathematically neutralizes variations in liposome preparation and initiator efficiency before the unknown phenoxazine is tested.
Step-by-Step Methodology:
-
Liposome Preparation: Extrude unilamellar vesicles (~100 nm) using egg phosphatidylcholine (PC) doped with a lipophilic fluorogenic probe (e.g., BODIPY-C11) in a physiological buffer.
-
System Calibration (Self-Validation): Inject a reference antioxidant with a known stoichiometry of n=2 (e.g., 2,2,5,7,8-pentamethyl-6-chromanol, PMC).
-
Radical Initiation: Introduce a lipid-soluble azo-initiator (e.g., MeOAMVN) to generate a constant flux of peroxyl radicals at 37 °C.
-
Determine Ri : Monitor the fluorescence. The probe will remain quenched until the PMC is consumed. Measure this inhibition time ( τref ). Calculate the exact radical initiation rate ( Ri ) of the system: Ri=2[PMC]/τref .
-
Test Phenoxazine: In a parallel well, repeat the process using the target phenoxazine instead of PMC.
-
Kinetic Extraction: Calculate the unknown stoichiometry of the phenoxazine using the validated Ri ( n=Ri×τPNX/[PNX] ). Extract the inhibition rate constant ( kinh ) from the initial slope of the fluorescence curve during the inhibited phase.
Step-by-step FENIX assay workflow for extracting liposomal RTA kinetics.
Protocol 2: High-Temperature Autoxidation & Aza-Analogue Rescue
While phenoxazines dominate at 37 °C, they are consumed faster than phenothiazines at high temperatures (e.g., 160 °C in industrial lubricants) due to a lower reorganization energy barrier to oxidation[4].
-
The Fix: To test high-temperature viability, researchers synthesize aza-analogues of phenoxazine. Incorporating an electronegative nitrogen atom into the ring system decreases the driving force for one-electron oxidation, effectively "rescuing" the molecule's high-temperature stability without sacrificing its baseline RTA activity[4].
Applications in Drug Development: Ferroptosis Inhibition
The exceptional radical-trapping ability of phenoxazines has profound implications for drug development, specifically in targeting ferroptosis —a form of necrotic cell death driven by uncontrolled phospholipid autoxidation.
When cells are depleted of glutathione (GSH) or when Glutathione Peroxidase 4 (GPX4) is inhibited, lipid peroxidation cascades destroy the cell membrane[6]. Because phenoxazines maintain high kinh values in lipid bilayers ( >104M−1s−1 ), they act as highly potent antiferroptotic agents. Furthermore, live-cell imaging and kinetic studies reveal that phenoxazines do not merely act as sacrificial antioxidants; they catalyze the cross-dismutation of phospholipid-derived peroxyl radicals and hydroperoxyl radicals (superoxide), allowing a single molecule to continuously quench radical chain reactions[3].
References
-
Phenoxazine: A Privileged Scaffold for Radical-Trapping Antioxidants Source: ACS Publications (Journal of Organic Chemistry, 2017) URL:[Link]
-
Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design Source: Chemical Science (RSC Publishing, 2021) URL:[Link]
-
Reactive Sterol Electrophiles: Mechanisms of Formation and Reactions with Proteins and Amino Acid Nucleophiles Source: MDPI (2020) URL:[Link]
-
The Potency of Diarylamine Radical-Trapping Antioxidants as Inhibitors of Ferroptosis Underscores the Role of Autoxidation in the Mechanism of Cell Death Source: PubMed (2017) URL:[Link]
-
Potent Ferroptosis Inhibitors Can Catalyze the Cross-Dismutation of Phospholipid-Derived Peroxyl Radicals and Hydroperoxyl Radicals Source: FAO AGRIS (2020) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reactive Sterol Electrophiles: Mechanisms of Formation and Reactions with Proteins and Amino Acid Nucleophiles [mdpi.com]
- 3. Potent Ferroptosis Inhibitors Can Catalyze the Cross-Dismutation of Phospholipid-Derived Peroxyl Radicals and Hydroperoxyl Radicals [agris.fao.org]
- 4. Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Potency of Diarylamine Radical-Trapping Antioxidants as Inhibitors of Ferroptosis Underscores the Role of Autoxidation in the Mechanism of Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Methyl 4-(10H-phenoxazin-10-yl)benzoate in Visible Light-Induced Polymerization
The transition from transition-metal-catalyzed atom transfer radical polymerization (ATRP) to organocatalyzed ATRP (O-ATRP) represents a critical paradigm shift in polymer chemistry. For applications in biomedicine, microelectronics, and targeted drug delivery, eliminating trace heavy metal contamination (e.g., Ruthenium or Iridium) is a non-negotiable requirement.
As organic photoredox catalysts (OPCs) have evolved to fill this gap, Methyl 4-(10H-phenoxazin-10-yl)benzoate —a core-substituted N-aryl phenoxazine—has emerged as a premier candidate. This guide objectively benchmarks its performance against legacy transition metals and contemporary organic alternatives, providing a self-validating experimental framework for researchers adopting this catalyst.
Mechanistic Causality: The Role of the Benzoate Moiety
In photoredox catalysis, the thermodynamic driving force is dictated by the catalyst's excited-state reduction potential ( E1/2∗ ). Unmodified phenoxazines often suffer from insufficient reducing power or short triplet excited-state lifetimes. By installing an electron-withdrawing methyl benzoate group on the N-aryl ring, we induce a strong intramolecular charge transfer (ICT) state upon photoexcitation ().
This specific structural modification serves two causal functions in the O-ATRP cycle:
-
Redox Tuning: It pushes the E1/2∗ to approximately -2.0 V vs SCE. This provides the necessary thermodynamic overpotential to efficiently reduce alkyl bromide initiators (which typically require ~ -0.8 V vs SCE) via Single Electron Transfer (SET).
-
Intermediate Stabilization: Following the oxidative quenching step, the catalyst becomes a radical cation ( PC∙+ ). The electron-withdrawing ester stabilizes this intermediate, preventing irreversible catalyst degradation and ensuring high-fidelity back-electron transfer to reversibly deactivate the propagating polymer chain.
Fig 1: O-ATRP photoredox cycle using Methyl 4-(10H-phenoxazin-10-yl)benzoate.
Comparative Performance Analysis
To contextualize the efficacy of Methyl 4-(10H-phenoxazin-10-yl)benzoate, we benchmark it against three distinct classes of photoredox catalysts commonly used in O-ATRP: Phenothiazines, Dihydrophenazines, and legacy Iridium complexes ().
| Catalyst | Catalyst Type | E1/2∗ (V vs SCE) | Initiator Efficiency ( I∗ ) | Dispersity ( Đ ) | Key Advantage / Limitation |
| Methyl 4-(10H-phenoxazin-10-yl)benzoate | N-Aryl Phenoxazine | ~ -2.0 | > 95% | 1.13 – 1.31 | High I∗ , excellent radical cation stability / Requires inert atmosphere. |
| 10-Phenylphenothiazine (PTH) | Phenothiazine | -2.1 | ~ 95% | 1.10 – 1.30 | Strong reducing power / Prone to side-reactions at high monomer conversions. |
| N,N-Diaryl Dihydrophenazines | Dihydrophenazine | -2.0 to -2.4 | ~ 100% | 1.05 – 1.20 | Unmatched reducing power / Synthesis of the catalyst can be complex. |
| fac-[Ir(ppy)3] | Transition Metal (Ir) | -1.73 | 80 – 90% | 1.20 – 1.40 | Broadly applicable / Heavy metal contamination, high cost. |
Key Takeaway: While Dihydrophenazines offer slightly tighter dispersity control, Methyl 4-(10H-phenoxazin-10-yl)benzoate strikes an optimal balance between synthetic accessibility, high initiator efficiency, and robust intermediate stability, making it highly scalable for drug development applications.
Self-Validating Experimental Protocol: O-ATRP of Methyl Methacrylate
A robust protocol must be a self-validating system. The following methodology for the polymerization of Methyl Methacrylate (MMA) incorporates internal kinetic controls to ensure the "living" nature of the polymerization is verified before final Gel Permeation Chromatography (GPC) analysis.
Step-by-Step Methodology
1. Reagent Purification (Crucial Causality)
-
Action: Pass MMA monomer through a basic alumina column immediately prior to use.
-
Causality: Commercial MMA contains inhibitors (e.g., MEHQ) that act as radical scavengers. Failing to remove them will quench the propagating radicals, stalling the reaction and artificially broadening the dispersity.
2. Reaction Assembly (Inert Environment)
-
Action: In a nitrogen-filled glovebox, combine Methyl 4-(10H-phenoxazin-10-yl)benzoate (0.1 mol%), diethyl 2-bromo-2-methylmalonate (DBMM, initiator, 1.0 mol%), and purified MMA (100 mol%) in N,N -dimethylacetamide (DMAc) solvent (1:1 v/v relative to monomer).
3. Rigorous Deoxygenation
-
Action: Seal the reaction vial with a septum, remove it from the glovebox, and perform three consecutive Freeze-Pump-Thaw cycles.
-
Causality: Molecular oxygen is a potent triplet quencher. It will deactivate the excited state of the phenoxazine ( PC∗ ) and irreversibly terminate propagating polymer chains. While some core-modified phenoxazines show limited oxygen tolerance (), strict deoxygenation is required for benchmarking optimal dispersity.
4. Photopolymerization
-
Action: Irradiate the vial using a 450 nm blue LED array at room temperature. Ensure a cooling fan is used to prevent thermal auto-initiation.
5. Kinetic Sampling (The Self-Validation Step)
-
Action: Under a positive flow of nitrogen, extract 50 μL aliquots at t=1h,2h,4h,and 6h . Dilute in CDCl3 and analyze via 1 H NMR.
-
Validation Logic: Plot ln([M]0/[M]t) versus time. A strictly linear pseudo-first-order kinetic plot internally validates that the radical concentration remains constant and that termination events are negligible. If the plot curves downward, catalyst degradation or oxygen ingress has occurred, and the batch should be aborted.
6. Quenching and Precipitation
-
Action: Turn off the light source and expose the reaction to ambient air to quench the active radicals. Precipitate the polymer by dropping the mixture into cold methanol. Filter and dry under vacuum before GPC analysis.
Fig 2: Self-validating experimental workflow for visible-light O-ATRP.
Conclusion
Methyl 4-(10H-phenoxazin-10-yl)benzoate represents a highly optimized intersection of photophysics and synthetic utility. By leveraging the electron-withdrawing nature of the benzoate group, researchers can access a highly reducing, yet remarkably stable, photoredox catalyst. When paired with self-validating kinetic protocols, it reliably yields well-defined polymers free of transition-metal contamination, fulfilling the stringent requirements of modern drug development and advanced materials science.
References
-
Title: Organocatalyzed Atom Transfer Radical Polymerization Using N-Aryl Phenoxazines as Photoredox Catalysts Source: Journal of the American Chemical Society (2016) URL: [Link][1]
-
Title: Organocatalyzed Atom Transfer Radical Polymerization Catalyzed by Core Modified N-Aryl Phenoxazines Performed under Air Source: ACS Macro Letters (2018) URL: [Link][2]
Sources
Characterization of Excited States in Phenoxazine-Based Emitters: A Comparative Guide
As the demand for high-efficiency, metal-free Organic Light-Emitting Diodes (OLEDs) accelerates, characterizing the excited state dynamics of Thermally Activated Delayed Fluorescence (TADF) materials has become a critical focus for materials scientists. The performance of a TADF emitter is fundamentally dictated by its donor-acceptor (D-A) architecture.
This guide provides an in-depth comparative analysis of phenoxazine (PXZ) against alternative donor moieties like carbazole (Cz) and phenothiazine (PTZ). By examining the causality behind their photophysical behaviors and detailing self-validating experimental workflows, this document serves as an authoritative resource for researchers optimizing next-generation luminescent materials.
Mechanistic Causality: The Role of the Donor Moiety
TADF relies on the efficient upconversion of triplet excitons ( T1 ) back to the singlet state ( S1 ) via reverse intersystem crossing (RISC). The thermodynamic driver of this process is a minimized singlet-triplet energy gap ( ΔEST ), which requires the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[1]. The choice of the electron-donating moiety fundamentally alters these excited state dynamics:
-
Carbazole (Cz): A rigid, highly planar donor. While Cz provides excellent thermal stability, its relatively weak electron-donating strength often results in a larger ΔEST (>0.3 eV). Furthermore, its planarity exacerbates π−π stacking in solid films, leading to Aggregation-Caused Quenching (ACQ) and a severe drop in Photoluminescence Quantum Yield (PLQY) in neat films[2].
-
Phenoxazine (PXZ): The introduction of an oxygen atom opposite the nitrogen in the central ring significantly enhances the moiety's electron-donating capability. This raises the HOMO energy level, effectively lowering the Intramolecular Charge Transfer (ICT) state to become nearly degenerate with the localized triplet state ( 3LE ). This precise energy alignment facilitates rapid RISC ( kRISC>107s−1 )[1]. Additionally, the non-planar geometry of PXZ restricts access to non-radiative conical intersections in the solid state, granting it Aggregation-Induced Emission (AIE) characteristics[3].
-
Phenothiazine (PTZ): Substituting oxygen with a larger sulfur atom induces a pronounced "butterfly" bend in the molecular core. While PTZ shares AIE and TADF properties with PXZ, the extreme steric hindrance restricts molecular twisting in thin-film environments. This suppresses non-radiative decay but can sometimes over-localize the HOMO, slightly altering the ΔEST compared to PXZ[3].
Figure 1: Excited state dynamics and RISC pathways in phenoxazine-based TADF emitters.
Comparative Performance Analysis
Recent advancements have demonstrated that mixing donor moieties (e.g., combining PXZ and PTZ on a single acceptor) can promote dense triplet states near the excited singlet state. This structural strategy enhances vibronic coupling with higher-lying triplet states, driving external quantum efficiencies (EQEs) to nearly 20%[1].
The table below synthesizes quantitative data comparing PXZ-based emitters with Cz and PTZ alternatives across key photophysical metrics:
| Donor Architecture | Emitter Example | ΔEST (eV) | kRISC ( s−1 ) | PLQY (%) | Emission Behavior | Max OLED EQE (%) |
| Phenoxazine (PXZ) | Acridone-PXZ | ~0.10 | >1.0×107 | 35 (Film) | TADF + AIE | 16.7 |
| Carbazole (Cz) | Acridone-Cz | > 0.30 | N/A (Low) | < 20 (Film) | Prompt / ACQ | < 5.0 |
| Mixed PXZ / PTZ | PXPTQ | 0.11 | 4.41×107 | 70 (Doped) | TADF | ~20.0 |
| Mixed PXZ / Cz | Benzonitrile-Cz/PXZ | 0.04 - 0.20 | ~ 1.0×106 | 45 - 55 | TADF | ~10.0 |
Data aggregated from comparative studies on acridone derivatives[2], quinoline conjugates[1], and benzonitrile compounds[4].
Self-Validating Experimental Workflows
To rigorously characterize the excited states of PXZ-based emitters, researchers must employ protocols that inherently validate their own findings. The following workflows are designed with internal controls to ensure data trustworthiness.
Protocol A: Electrochemical Profiling via Cyclic Voltammetry (CV)
Purpose: Empirically determine HOMO/LUMO energy levels to validate Time-Dependent Density Functional Theory (TD-DFT) predictions. Causality & Validation: The oxidation onset directly corresponds to the removal of an electron from the PXZ donor (HOMO), while the reduction onset corresponds to adding an electron to the acceptor (LUMO). By comparing the electrochemical gap to the optical bandgap derived from UV-Vis spectroscopy, the system self-validates the presence of a strong Intramolecular Charge Transfer (ICT) state.
-
Preparation: Dissolve the PXZ emitter in anhydrous dichloromethane (DCM) for oxidation scans, and anhydrous dimethylformamide (DMF) for reduction scans, using 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6 ) as the supporting electrolyte.
-
Calibration: Use a Ferrocene/Ferrocenium ( Fc/Fc+ ) internal standard. The reversible redox wave of Ferrocene acts as a self-validating baseline for the reference electrode.
-
Measurement: Sweep the potential at a scan rate of 50-100 mV/s.
-
Analysis: Calculate the HOMO/LUMO levels using the empirical formulas: EHOMO=−(Eoxonset+4.8) eV and ELUMO=−(Eredonset+4.8) eV[2].
Protocol B: Transient Photoluminescence (TRPL) for kRISC Determination
Purpose: Quantify prompt ( τp ) and delayed ( τd ) fluorescence lifetimes to calculate intersystem crossing rates. Causality & Validation: Triplet states are highly sensitive to oxygen quenching. By measuring the sample in both a high-vacuum environment and an oxygen-purged environment, the experiment acts as its own control. True TADF delayed emission will be completely quenched by O2 , leaving only the prompt nanosecond decay[5]. If a microsecond decay persists in O2 , the emission is an artifact or non-triplet mediated.
-
Matrix Doping: Dope the PXZ emitter (e.g., 1-5 wt%) into a rigid host matrix like PMMA or CBP. Causality: Doping isolates the intramolecular photophysics by preventing exciton-exciton annihilation, which is crucial for evaluating multi-resonance TADF emitters[6].
-
Environmental Control: Place the thin film in a cryostat. Perform the first measurement under a high vacuum ( 10−5 Torr).
-
Excitation: Excite the sample using a picosecond pulsed laser (e.g., 375 nm) and capture the emission decay using Time-Correlated Single Photon Counting (TCSPC) or a streak camera.
-
Oxygen Purge (The Internal Control): Purge the chamber with dry O2 and repeat the measurement. The disappearance of the long-tail decay validates the TADF mechanism[5].
-
Kinetic Fitting: Fit the vacuum decay curve to a bi-exponential function to extract τp and τd . Combine these values with the absolute PLQY to calculate kRISC [1].
Figure 2: Self-validating experimental workflow for characterizing TADF photophysics.
References
- Source: National Center for Biotechnology Information (PMC)
- Source: The Journal of Physical Chemistry C (ACS Publications)
- Source: The Journal of Physical Chemistry Letters (ACS Publications)
- Source: Journal of Materials Chemistry C (RSC Publishing)
- Source: The Journal of Physical Chemistry B (ACS Publications)
- Source: Dyes and Pigments (ResearchGate)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acridone and quinacridone derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF electroluminophores - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
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